(S)-6-Methoxy-7-(trifluoromethyl)chroman-4-amine
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Overview
Description
(S)-6-Methoxy-7-(trifluoromethyl)chroman-4-amine is a compound belonging to the chromanone family, which is known for its diverse biological and pharmaceutical activities. The chromanone scaffold is a significant structural entity in medicinal chemistry, acting as a building block for the synthesis of various bioactive compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-6-Methoxy-7-(trifluoromethyl)chroman-4-amine typically involves the following steps:
Starting Material: The synthesis begins with a substituted phenol.
Pechmann Condensation: The substituted phenol undergoes Pechmann condensation with cinnamic acid in the presence of polyphosphoric acid.
Michael Addition: Acrylonitrile is added to the phenol in the presence of potassium carbonate in tert-butyl alcohol under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and use of continuous flow reactors, can be applied to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
(S)-6-Methoxy-7-(trifluoromethyl)chroman-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions include:
- Oxidized derivatives (ketones, aldehydes)
- Reduced derivatives (alcohols, amines)
- Substituted derivatives with various functional groups .
Scientific Research Applications
(S)-6-Methoxy-7-(trifluoromethyl)chroman-4-amine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of novel compounds with potential biological activities.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial activities.
Mechanism of Action
The mechanism of action of (S)-6-Methoxy-7-(trifluoromethyl)chroman-4-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways related to cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
Chroman-4-one: A closely related compound with similar biological activities.
Flavanone: Another compound with a similar structure and diverse pharmacological properties.
Isoflavone: Known for its estrogenic activity and use in hormone replacement therapy.
Uniqueness
(S)-6-Methoxy-7-(trifluoromethyl)chroman-4-amine is unique due to the presence of the trifluoromethyl group, which enhances its lipophilicity and metabolic stability. This makes it a valuable compound for drug development and other applications .
Properties
Molecular Formula |
C11H12F3NO2 |
---|---|
Molecular Weight |
247.21 g/mol |
IUPAC Name |
(4S)-6-methoxy-7-(trifluoromethyl)-3,4-dihydro-2H-chromen-4-amine |
InChI |
InChI=1S/C11H12F3NO2/c1-16-10-4-6-8(15)2-3-17-9(6)5-7(10)11(12,13)14/h4-5,8H,2-3,15H2,1H3/t8-/m0/s1 |
InChI Key |
DTNVLZOTIWTDBR-QMMMGPOBSA-N |
Isomeric SMILES |
COC1=C(C=C2C(=C1)[C@H](CCO2)N)C(F)(F)F |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(CCO2)N)C(F)(F)F |
Origin of Product |
United States |
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